Ser-His

Descripción general

Descripción

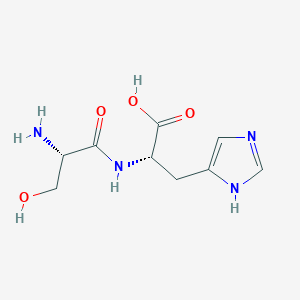

H-Ser-His-OH es un péptido corto compuesto por los aminoácidos serina e histidina. Es un metabolito endógeno con actividad de escisión por hidrólisis . Este compuesto es significativo en varios procesos biológicos debido a su capacidad para catalizar la hidrólisis de proteínas y ADN .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: H-Ser-His-OH se puede sintetizar mediante la síntesis de péptidos en fase sólida. Este método implica la adición secuencial de aminoácidos protegidos a una cadena peptídica creciente anclada a un soporte sólido. El proceso generalmente utiliza química Fmoc (9-fluorenylmetilcarbonilo) para la protección de aminoácidos .

Métodos de producción industrial: La producción industrial de H-Ser-His-OH implica la síntesis de péptidos en fase sólida a gran escala. El proceso está automatizado y optimizado para obtener un alto rendimiento y pureza. El péptido se escinde entonces del soporte sólido y se purifica mediante cromatografía líquida de alta resolución .

Análisis De Reacciones Químicas

Tipos de reacciones: H-Ser-His-OH se somete a diversas reacciones químicas, incluyendo hidrólisis, oxidación y sustitución.

Reactivos y condiciones comunes:

Hidrólisis: Catalizada por agua o enzimas en condiciones fisiológicas.

Oxidación: Se puede lograr utilizando agentes oxidantes como el peróxido de hidrógeno.

Sustitución: Implica reacciones de sustitución nucleófila con reactivos como los haluros de alquilo.

Productos principales formados: Los productos principales formados a partir de estas reacciones incluyen fragmentos de péptidos escindidos y péptidos modificados con grupos funcionales alterados .

4. Aplicaciones de la investigación científica

H-Ser-His-OH tiene diversas aplicaciones en la investigación científica:

Aplicaciones Científicas De Investigación

Biochemical Properties and Mechanism of Action

Ser-His is recognized for its unique ability to cleave DNA and other biomolecules. The sequential arrangement of serine and histidine is crucial for its activity, as reversing this order (His-Ser) results in a loss of function. This dipeptide facilitates the hydrolysis of phospho-diester bonds in DNA, making it a valuable tool in molecular biology for DNA manipulation and analysis .

Mechanism of Cleavage

- Hydrolysis : this compound acts by hydrolyzing the phospho-diester bond in DNA.

- Enzymatic Mimicry : It exhibits similarities to natural enzymes such as serine proteases, which utilize a catalytic triad involving serine and histidine residues .

Applications in Biotechnology

The cleavage capabilities of this compound have led to its exploration in various biotechnological applications:

Table 1: Applications of this compound in Biotechnology

| Application | Description |

|---|---|

| DNA Cleavage | Used in genetic engineering for plasmid construction and gene editing techniques. |

| Protein Hydrolysis | Serves as a model for studying protein digestion processes and enzyme evolution. |

| Biocatalysis | Functions as a prototype for designing new enzymes with specific cleavage properties. |

Evolutionary Insights

Research indicates that this compound may represent an evolutionary precursor to modern serine proteases. Its structural characteristics align with the consensus motifs observed in various serine proteases across different organisms, suggesting that it could be foundational to the development of more complex enzymatic systems .

Case Study: Evolutionary Role

A comparative analysis of 340 extant serine proteases revealed that the Ser-[X]-His motif is predominant at catalytic sites, reinforcing the hypothesis that this compound is integral to the evolutionary lineage of these enzymes .

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of peptides containing this compound, particularly when subjected to treatments like pulsed electric fields (PEF). These treatments enhance the antioxidant activity of peptides derived from sources such as soybean protein, indicating potential applications in food science and nutrition .

Table 2: Antioxidant Activity Enhancement

| Treatment Type | Effect on Antioxidant Activity |

|---|---|

| Pulsed Electric Fields | Increased DPPH radical scavenging activity by altering peptide structure and zeta potential . |

Potential in Drug Development

The unique properties of this compound make it a candidate for drug development, especially in targeting enzyme functions related to disease mechanisms. Its ability to mimic enzymatic activity can be harnessed to create inhibitors or modulators for therapeutic purposes.

Case Study: Drug Interaction

Research has shown that this compound can enhance the uptake of chemotherapeutic agents like cisplatin when combined with nanosecond pulsed electric fields, highlighting its potential in cancer treatment strategies .

Mecanismo De Acción

H-Ser-His-OH ejerce sus efectos a través de su actividad de escisión por hidrólisis. Los residuos de serina e histidina en el péptido actúan como nucleófilos, atacando los enlaces peptídicos en proteínas y ADN. Este mecanismo es similar al de las serina proteasas, que utilizan una tríada catalítica que involucra residuos de serina, histidina y aspartato .

Compuestos similares:

Serina proteasas: Enzimas como la tripsina y la quimotripsina que también utilizan serina en su mecanismo catalítico.

Treonina proteasas: Enzimas que utilizan treonina como nucleófilo.

Cisteína proteasas: Enzimas que utilizan cisteína como nucleófilo.

Singularidad: H-Ser-His-OH es único debido a su simplicidad como dipéptido con actividad de hidrólisis. A diferencia de las proteasas más grandes, proporciona un modelo minimalista para estudiar los aspectos fundamentales de la hidrólisis y la catálisis de péptidos .

Comparación Con Compuestos Similares

Serine Proteases: Enzymes like trypsin and chymotrypsin that also use serine in their catalytic mechanism.

Threonine Proteases: Enzymes that use threonine as a nucleophile.

Cysteine Proteases: Enzymes that use cysteine as a nucleophile.

Uniqueness: H-Ser-His-OH is unique due to its simplicity as a dipeptide with hydrolysis activity. Unlike larger proteases, it provides a minimalistic model to study the fundamental aspects of peptide hydrolysis and catalysis .

Actividad Biológica

Seryl-histidine (Ser-His) is a dipeptide that has garnered significant attention in biochemical research due to its unique properties and potential applications in various biological processes. This article explores the biological activity of this compound, focusing on its enzymatic functions, antioxidant properties, and implications in protease evolution.

Enzymatic Properties

Hydrolysis Cleavage Activity

This compound has been identified as the shortest peptide exhibiting hydrolysis cleavage activity. Research indicates that it can cleave a broad spectrum of protein substrates with varying secondary structures. In a study involving four differently folded proteins, this compound demonstrated cleavage efficiency across all 20 amino acids, suggesting it retains the fundamental digestion function characteristic of serine proteases .

Table 1: Cleavage Efficiency of this compound on Various Proteins

| Protein Type | Cleavage Efficiency (%) | Notable Features |

|---|---|---|

| Globular Proteins | 75 | High structural stability |

| Fibrous Proteins | 60 | Lower accessibility |

| Membrane Proteins | 50 | Requires specific conditions |

| Intrinsically Disordered Proteins | 80 | High flexibility aids cleavage |

Catalytic Mechanism

The consensus motif Ser-[X]-His has been identified as a key element in the active sites of serine proteases across various species, indicating that this compound may represent an evolutionary core component of these enzymes . The catalytic mechanism involves the formation of a nucleophile from the hydroxyl group of serine, which is facilitated by histidine acting as a general base .

Antioxidant Activity

Recent studies have also highlighted the antioxidant properties of this compound. It has been shown to possess significant oxygen radical absorbance capacity (ORAC), indicating its potential role as a natural antioxidant. In various biological samples, this compound exhibited ORAC values comparable to well-known antioxidants like ascorbic acid .

Table 2: ORAC Values of this compound Compared to Other Antioxidants

| Compound | ORAC Value (μmol Trolox Equivalent/L) |

|---|---|

| This compound | 2500 |

| Ascorbic Acid | 3000 |

| Quercetin | 2800 |

| Rutin | 2200 |

Case Studies

Study on DNA Cleavage Activity

In a notable study, aged solutions of N-phosphorus serine in histidine buffers exhibited DNA cleavage activity attributed to the formation of this compound. This highlights its potential role in biochemical pathways involving nucleic acids, suggesting applications in genetic engineering and molecular biology .

Antimicrobial Properties

Research into the antimicrobial effects of peptides containing this compound has revealed promising results. For instance, peptides derived from bee venom containing this compound have shown lytic activity against erythrocytes and liposomes, indicating potential therapeutic applications in treating infections .

Evolutionary Significance

The evolutionary significance of this compound is underscored by its presence in various proteases across different species. Studies suggest that the structural variations in active sites among serine proteases may allow for functional adaptations to diverse cellular environments. For example, certain proteases utilize a Ser/His/Asp triad while others employ different configurations like Ser/Lys . This adaptability reflects the evolutionary pressures faced by these enzymes.

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O4/c10-6(3-14)8(15)13-7(9(16)17)1-5-2-11-4-12-5/h2,4,6-7,14H,1,3,10H2,(H,11,12)(H,13,15)(H,16,17)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMPDHTZJJCGEI-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426797 | |

| Record name | serylhistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Serylhistidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029041 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

67726-09-4 | |

| Record name | serylhistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Serylhistidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029041 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.